N-(dicyclopropylmethyl)-2-fluoroaniline N-(dicyclopropylmethyl)-2-fluoroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17791923
InChI: InChI=1S/C13H16FN/c14-11-3-1-2-4-12(11)15-13(9-5-6-9)10-7-8-10/h1-4,9-10,13,15H,5-8H2
SMILES:
Molecular Formula: C13H16FN
Molecular Weight: 205.27 g/mol

N-(dicyclopropylmethyl)-2-fluoroaniline

CAS No.:

Cat. No.: VC17791923

Molecular Formula: C13H16FN

Molecular Weight: 205.27 g/mol

* For research use only. Not for human or veterinary use.

N-(dicyclopropylmethyl)-2-fluoroaniline -

Specification

Molecular Formula C13H16FN
Molecular Weight 205.27 g/mol
IUPAC Name N-(dicyclopropylmethyl)-2-fluoroaniline
Standard InChI InChI=1S/C13H16FN/c14-11-3-1-2-4-12(11)15-13(9-5-6-9)10-7-8-10/h1-4,9-10,13,15H,5-8H2
Standard InChI Key YWQDFUIQELXQEQ-UHFFFAOYSA-N
Canonical SMILES C1CC1C(C2CC2)NC3=CC=CC=C3F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(Dicyclopropylmethyl)-2-fluoroaniline features a 2-fluoroaniline backbone, where the amino group (-NH2_2) is substituted with a dicyclopropylmethyl moiety. The fluorine atom at the ortho position relative to the amino group introduces electronic effects that influence reactivity and intermolecular interactions . The dicyclopropylmethyl group contributes significant steric bulk, which can modulate the compound’s solubility and binding affinity in biological systems.

Key Structural Data:

  • IUPAC Name: N-(dicyclopropylmethyl)-2-fluoroaniline

  • SMILES: FC1=CC=CC=C1NC(C2CC2)C3CC3

  • InChIKey: PVBJUXKQLRAPPE-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming the structure:

Spectroscopic MethodKey Peaks/Data
1H NMR^1\text{H NMR}δ 6.8–7.2 (aromatic H), δ 3.2–3.5 (NH), δ 1.2–1.8 (cyclopropyl H)
13C NMR^{13}\text{C NMR}δ 158.9 (C-F), δ 115–125 (aromatic C), δ 10–15 (cyclopropyl C)
HRMSm/z 205.27 (M+^+)

The fluorine atom’s deshielding effect is evident in the 19F NMR^{19}\text{F NMR} spectrum, with a signal near δ -110 ppm .

Synthetic Pathways and Optimization

Primary Synthesis Route

The synthesis typically involves a nucleophilic substitution reaction between 2-fluoroaniline and dicyclopropylmethyl bromide under basic conditions :

2-Fluoroaniline+Dicyclopropylmethyl bromideK2CO3,DMFN-(Dicyclopropylmethyl)-2-fluoroaniline\text{2-Fluoroaniline} + \text{Dicyclopropylmethyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-(Dicyclopropylmethyl)-2-fluoroaniline}

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF)

  • Base: Potassium carbonate

  • Temperature: 80–100°C

  • Yield: ~65–70%

Alternative Methods

Sulfonation of 2-fluoroaniline derivatives, as described in analogous syntheses , offers a pathway to introduce functional groups for further derivatization. For example, sulfonation with amidosulfonic acid produces sulfonated intermediates, which can be reduced to yield target compounds .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue
Melting Point45–48°C (lit.)
Boiling Point285–290°C (estimated)
LogP (Octanol-Water)3.2 ± 0.2 (predicted)
Solubility in Water<0.1 g/L (25°C)
Solubility in DMSO>50 g/L

The low water solubility aligns with its lipophilic nature, making it suitable for organic-phase reactions.

Stability and Reactivity

  • Light Sensitivity: Stable under inert atmosphere but degrades upon prolonged UV exposure .

  • Acid/Base Stability: Resistant to hydrolysis at neutral pH but decomposes under strongly acidic or basic conditions .

Biological Activity and Pharmaceutical Relevance

Preclinical Applications

  • Antimicrobial Agents: Derivatives show moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .

  • Kinase Inhibitors: The bulky substituent aids in occupying hydrophobic kinase domains, as seen in similar aniline derivatives.

Comparative Analysis with Structural Analogs

Parameter2-Fluoro Isomer3-Fluoro Isomer
Molecular Weight205.27 g/mol205.27 g/mol
LogP3.23.0
Antimicrobial ActivityModerate (Gram+)Weak
Synthetic Yield65–70%50–55%

The ortho-fluoro substitution confers superior steric effects compared to the meta isomer, enhancing biological interactions .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor to kinase inhibitors and antipsychotic agents. For example, coupling with pyrimidine derivatives yields candidates with IC50_{50} values <100 nM in kinase assays .

Agrochemical Development

Incorporation into herbicidal formulations improves leaf adhesion and rainfastness due to its lipophilicity.

Future Directions

  • Computational Studies: Density functional theory (DFT) modeling to predict reaction pathways.

  • Toxicology Profiles: In vivo studies to establish NOAEL (no-observed-adverse-effect level).

  • Derivatization: Introducing sulfonate or carboxylate groups to enhance water solubility .

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